molecular formula C16H18F2N2O2SSe B12765939 4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo- CAS No. 172255-97-9

4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo-

Cat. No.: B12765939
CAS No.: 172255-97-9
M. Wt: 419.4 g/mol
InChI Key: BFNGGSQJRFUGKF-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a seleno group attached to a difluorophenyl ring, an ethoxymethyl group, and a thioxo group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include pyrimidinone derivatives, difluorophenyl selenides, and ethoxymethylating agents. The reaction conditions may require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization, distillation, or chromatography to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: The seleno group can be oxidized to form selenoxides or selenones.

    Reduction: The thioxo group can be reduced to form thiols or thioethers.

    Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the seleno group may yield selenoxides, while reduction of the thioxo group may produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its seleno and thioxo groups could be of interest in enzyme inhibition or as probes for studying redox biology.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. The presence of the seleno group suggests it could have antioxidant properties, while the thioxo group may be relevant in drug design for targeting specific enzymes.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for manufacturing other valuable chemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo- involves its interaction with molecular targets such as enzymes or receptors. The seleno group may participate in redox reactions, while the thioxo group could interact with thiol-containing proteins. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)thio)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo-
  • 4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(methoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo-

Uniqueness

The uniqueness of 4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo- lies in its combination of functional groups. The presence of both seleno and thioxo groups in the same molecule provides unique chemical reactivity and potential biological activity that is not commonly found in similar compounds.

Properties

CAS No.

172255-97-9

Molecular Formula

C16H18F2N2O2SSe

Molecular Weight

419.4 g/mol

IUPAC Name

6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C16H18F2N2O2SSe/c1-4-22-8-20-15(13(9(2)3)14(21)19-16(20)23)24-12-6-10(17)5-11(18)7-12/h5-7,9H,4,8H2,1-3H3,(H,19,21,23)

InChI Key

BFNGGSQJRFUGKF-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C(=C(C(=O)NC1=S)C(C)C)[Se]C2=CC(=CC(=C2)F)F

Origin of Product

United States

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